molecular formula C14H11N5OS B5539642 4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5539642
M. Wt: 297.34 g/mol
InChI Key: MUSJFLNMBQBELM-JLALNBPMSA-N
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Description

The compound of interest falls within the 1,2,4-triazole derivatives, known for their broad spectrum of biological activities, including antimicrobial and antifungal properties. These compounds are synthesized through various chemical reactions, often involving the cyclization of thiosemicarbazides or hydrazides with different electrophiles to form triazole cores with substituents that influence their activity and properties (Hacer Bayrak et al., 2009).

Synthesis Analysis

Synthesis routes for 1,2,4-triazole derivatives typically involve multi-step reaction sequences. Starting materials such as methyl nicotinate are transformed through sequences involving reactions with aromatic aldehydes, formaldehyde, and various amines in conditions facilitating cyclo-condensation and alkylation to yield the desired triazole compounds (T. K. Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the compound of interest, is characterized by X-ray diffraction and molecular modeling techniques. These studies reveal the conformational features related to their biological activity, showing non-planarity and specific dihedral angles between rings that contribute to their reactivity and interaction with biological targets (A. Karayel & S. Özbey, 2008).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, reactions with thioacetic acid to yield thiazolidinones, and Mannich reactions involving formaldehyde and different aromatic amines. These reactions not only extend the chemical diversity of the triazole core but also enhance its biological activities (Hacer Bayrak et al., 2009).

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities revealed that these compounds exhibit significant antimicrobial properties. This includes good or moderate activity against various microbial strains, highlighting their potential as antimicrobial agents (Hacer Bayrak et al., 2009).

Corrosion Inhibition

Another application of triazole derivatives includes their use as corrosion inhibitors. A study investigated Schiff's bases of pyridyl substituted triazoles as new and effective corrosion inhibitors for mild steel in hydrochloric acid solutions. The research found that these compounds exhibit excellent inhibition performance, suggesting their utility in protecting metals from corrosion (K. R. Ansari et al., 2014).

Antitubercular and Antimicrobial Properties

Further research into thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole highlighted their antimicrobial and antitubercular activities. This study emphasizes the therapeutic potential of these compounds in treating infectious diseases (T. K. Dave et al., 2007).

Surface Activity and Potential Drug Candidates

Moreover, triazole derivatives have shown promise as surface active agents and potential drug candidates due to their significant antibacterial activity. This suggests their applicability in the development of new antibacterial drugs and in applications requiring surface activity (Guo-qiang Hu et al., 2005).

Antioxidant and Analgesic Activities

Research into Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety revealed significant analgesic and antioxidant properties. These findings suggest potential applications in the development of pain relief and antioxidant therapies (K. Karrouchi et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c21-14-18-17-13(11-5-8-15-9-6-11)19(14)16-7-1-3-12-4-2-10-20-12/h1-10H,(H,18,21)/b3-1+,16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSJFLNMBQBELM-JLALNBPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=NN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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